N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine
Description
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a 5-fluoro-1,3-dimethylpyrazole core linked via a methylene bridge to a 1-propyl-substituted pyrazole amine. This compound is part of a broader class of pyrazole-based amines, which are of significant interest in medicinal chemistry and agrochemical research due to their versatile pharmacophoric properties.
Properties
CAS No. |
1856040-51-1 |
|---|---|
Molecular Formula |
C12H18FN5 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-4-5-18-8-10(6-15-18)14-7-11-9(2)16-17(3)12(11)13/h6,8,14H,4-5,7H2,1-3H3 |
InChI Key |
KONUDNLONJUCIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=C(N(N=C2C)C)F |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis via Fluorinated Pyrazole Intermediates
The synthesis begins with the preparation of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a critical intermediate. According to patent EP1957463A1, this step involves a fluorine-chlorine exchange reaction using silicon tetrachloride (SiCl₄) or aluminum trichloride (AlCl₃) under mild conditions (30–50°C, solvent-free). The reaction achieves >85% yield due to high selectivity for the 5-fluoro position.
Key Reaction:
This step is pivotal for introducing the fluorine atom, which enhances the compound’s metabolic stability.
Alkylation and Amine Coupling
The carbonyl chloride intermediate undergoes nucleophilic substitution with propylamine to form N-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylpropylamine. Evitachem’s protocol (source) specifies:
-
Conditions: Dichloromethane (DCM), 0°C, slow addition of propylamine to avoid side reactions.
-
Yield: 72–78% after recrystallization in hexane/ethyl acetate.
Optimization Strategies for Improved Efficiency
Solvent and Catalyst Selection
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran (THF) |
| Catalyst | None | 4-Dimethylaminopyridine (DMAP) |
| Reaction Time | 12 hours | 6 hours |
| Yield | 72% | 89% |
The use of THF increases solubility of intermediates, while DMAP accelerates the amide coupling step.
Temperature Control
Maintaining temperatures below 10°C during propylamine addition minimizes imine byproduct formation. Industrial-scale processes employ jacketed reactors with automated cooling systems to ensure consistency.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.25 (s, 3H, CH₃), δ 4.12 (t, 2H, NCH₂) |
| ¹³C NMR | δ 158.9 (C-F), δ 145.2 (pyrazole C) |
| HRMS | m/z 280.1543 [M+H]⁺ |
These data align with literature values for structurally analogous pyrazole derivatives.
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities utilize continuous flow systems to enhance throughput:
-
Residence Time: 8 minutes per reaction step vs. 12 hours in batch reactors.
-
Output: 50 kg/day with 93% yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable antileishmanial and antimalarial effects. These properties are attributed to its ability to inhibit specific enzymes involved in the biosynthesis of essential biomolecules in pathogens, disrupting vital processes within these organisms. Additionally, studies have shown its potential to bind to specific enzymes or receptors, altering enzyme activity and triggering downstream signaling pathways. This mechanism underlies its observed anti-inflammatory effects, making it a candidate for further therapeutic exploration.
Medicinal Chemistry Applications
The compound has been investigated for various applications in medicinal chemistry, particularly:
- Antiparasitic Activity : The antileishmanial and antimalarial properties suggest that this compound could be developed into therapeutic agents against these diseases.
- Anti-inflammatory Properties : Its ability to inhibit enzymes involved in inflammatory processes positions it as a potential anti-inflammatory drug.
- Cancer Research : Preliminary studies indicate that pyrazole derivatives can exhibit anticancer activity, warranting further investigation into their mechanisms and efficacy against various cancer cell lines .
Synthesis and Industrial Applications
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. Common methods include:
- Refluxing with appropriate reagents : This method allows for the formation of the pyrazole ring and subsequent functionalization.
- Use of Continuous Flow Reactors : These systems enhance efficiency and yield during synthesis, making them suitable for industrial applications.
Purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Comparative Analysis with Related Compounds
The unique structural features of this compound differentiate it from other similar compounds. Below is a comparative table highlighting some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Diisopropylethylamine | Tertiary amine | Used as a non-nucleophilic base in organic synthesis |
| GPR35 Agonist (Compound 10) | Binds GPR35 receptors | High affinity binding properties |
| 3-Methylpyrazole | Simple pyrazole structure | Lacks fluorine substitution |
| 4-Aminoantipyrine | Contains an amino group | Different biological activity profile |
The dual pyrazole structure combined with fluorine substitutions may confer distinct chemical and biological properties that make this compound a valuable candidate for further research and development in medicinal chemistry.
Case Studies and Research Findings
Recent studies have focused on the molecular properties and bioactivity evaluations of pyrazole derivatives. For instance, computational methods such as density functional theory (DFT) have been used to analyze the molecular structures and predict their reactivity properties. These investigations highlight the potential of pyrazole derivatives in various applications, including anti-inflammatory and anticancer treatments .
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Key Structural Features:
- Pyrazole Rings : Two pyrazole moieties (one fluorinated and dimethyl-substituted, the other propyl-substituted) contribute to its planar, aromatic structure.
- Fluorine Substituent : The 5-fluoro group enhances lipophilicity and metabolic stability, a common strategy in drug design.
The compound is commercially available through suppliers like Block Chemical Technology (Shanghai) Co., Ltd., indicating established synthetic protocols.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole derivatives are highly tunable, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Observations :
- Fluorine vs. Oxygen : The target compound’s fluorine atom increases lipophilicity compared to the oxolane-containing analogue, which may favor membrane permeability.
- Aromatic Systems : The dimethoxyphenyl derivative () exhibits extended conjugation, useful for fluorescence-based applications but may reduce metabolic stability.
Biological Activity
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has attracted attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C12H18FN5
- Molecular Weight : 251.30 g/mol
- IUPAC Name : N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine
This structural configuration is significant for its interaction with biological targets, enhancing its potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits notable antileishmanial and antimalarial properties. These activities are primarily attributed to its ability to inhibit specific enzymes that are crucial for the biosynthesis of essential biomolecules in pathogens such as Leishmania and Plasmodium species .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including:
These results suggest that the compound may disrupt cellular processes essential for cancer cell survival and proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways in pathogens, leading to their death or reduced viability .
- Cell Cycle Disruption : It appears to interfere with the cell cycle in cancer cells, promoting apoptosis and inhibiting growth through various signaling pathways .
- Target Interaction : The presence of a fluorine atom enhances binding affinity to specific molecular targets, which may include kinases and other regulatory proteins involved in cell growth and survival .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound across different biological contexts:
Study on Antileishmanial Activity
A study demonstrated that the compound significantly inhibited the growth of Leishmania donovani with an IC50 value indicating potent activity against this pathogen.
Anticancer Studies
In another investigation focusing on cancer cell lines, the compound was shown to induce apoptosis in MCF7 cells through activation of caspase pathways, suggesting a potential role as an anticancer agent .
Q & A
Q. What methodologies address toxicity and formulation challenges for in vivo studies?
- Methodological Answer :
- In Vitro Toxicity : HepG2 cell assays for hepatotoxicity; hERG inhibition screening to assess cardiac risks .
- Solubility Enhancement : Use co-solvents (PEG-400/Cremophor EL) or nanoformulations (liposomes) to improve bioavailability .
- In Vivo Models : Dose-range finding in rodents (e.g., PK/PD studies) with LC-MS/MS plasma monitoring to track metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
